molecular formula C10H14N4O B1525011 5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1311317-65-3

5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B1525011
CAS No.: 1311317-65-3
M. Wt: 206.24 g/mol
InChI Key: FNRDQWDIVWNPDN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a chemically specialized analogue within the pyrazolo[3,4-b]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The core 1H-pyrazolo[3,4-b]pyridine structure is recognized for its close structural resemblance to purine bases, allowing its derivatives to mimic endogenous molecules and interact with a variety of biological targets . Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, underscoring their versatility and broad applicability in biomedical research . This compound features a 1,4,6-trimethyl substitution pattern on the fused bicyclic system, a configuration known to influence the molecule's electronic properties and binding affinity. The critical 5-aminomethyl functional group is a key pharmacophore, providing a handle for further chemical derivatization or serving as a vector for molecular interactions with enzyme active sites. Pyrazolo[3,4-b]pyridine derivatives bearing substituents at the 5-position have been investigated as key scaffolds for the synthesis of tyrosine kinase inhibitors (TKI) . Furthermore, 5-aminomethyl-substituted pyrazolo[3,4-b]pyridines are explicitly claimed in patents for their bioactive potential . The broader compound class has demonstrated a wide spectrum of pharmacological activities in research settings, including serving as anticancer agents , antiviral agents , and enzyme inhibitors . Researchers value this scaffold for developing novel therapeutic candidates and chemical probes. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

5-(aminomethyl)-1,4,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-5-7(4-11)6(2)12-9-8(5)10(15)13-14(9)3/h4,11H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRDQWDIVWNPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C1C(=O)NN2C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-(Aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound with a unique structure that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C10H14N4O
  • Molecular Weight : 206.24 g/mol
  • Structure : It features a pyrazole ring fused to a pyridine ring with three methyl groups at the 1, 4, and 6 positions and an aminomethyl group at the 5 position.

Biological Activities

Research indicates that 5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. For instance:

  • Inhibition of Tubulin Polymerization : It has been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This effect leads to cell cycle arrest in the G2/M phase of the cell cycle .
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.08 to 12.07 µM against various cancer cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Mechanism : It influences LPS-induced glial inflammation and glutamate-induced oxidative neurotoxicity in neuronal cells. In vivo studies confirmed its ability to reduce microglial activation and astrocyte proliferation in models of inflammation .

Comparative Analysis with Related Compounds

A comparison of 5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one with structurally similar compounds reveals its distinct pharmacological profile:

Compound NameStructure FeaturesBiological Activity
1H-Pyrazolo[3,4-b]pyridin-6-oneSimilar core structure; variations in substituentsAntitumor properties
5-AminopyrazoleContains an amino group; lacks methyl substitutionsGSK-3 inhibition
1-Methylpyrazolo[3,4-b]pyridineMethylated variant; simpler structureNeuroprotective effects

The unique substitution pattern of the target compound contributes to its specific biological activity profile compared to these similar compounds.

While detailed mechanisms for 5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one are still being elucidated:

  • Binding Interactions : Docking simulations suggest potential binding interactions with tubulin at the colchicine binding site. These interactions may involve hydrogen bonds with critical amino acids in the tubulin structure .

Case Studies and Research Findings

Recent studies have further highlighted the compound's potential:

  • Antioxidant Activity : Some derivatives have shown pronounced antioxidant properties in various assays (ABTS, FRAP) indicating that modifications can enhance these activities .
  • Therapeutic Potential : The compound's profile suggests it could serve as a lead structure for developing novel therapeutic agents targeting cancer and neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

5-(Aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has shown promise as a lead compound in drug discovery. Its structural characteristics allow it to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The pyrazolo-pyridine scaffold is known for its ability to modulate kinase activity, making it a candidate for further investigation in anticancer drug development.
  • Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective properties. This compound may be explored for its potential to protect neuronal cells from oxidative stress and apoptosis, offering a pathway for developing treatments for neurodegenerative diseases.

Biochemistry

In biochemical applications, 5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one serves as a useful research tool:

  • Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics and inhibition mechanisms. Its ability to bind to active sites of enzymes makes it valuable for elucidating biochemical pathways and developing enzyme inhibitors.
  • Cell Culture Applications : It is used as a buffering agent in cell culture systems due to its stability within physiological pH ranges. This application is critical for maintaining optimal conditions for cellular experiments.

Material Science

The unique chemical structure of this compound allows it to be incorporated into materials science:

  • Polymer Chemistry : The compound can act as a monomer or additive in the synthesis of polymers with specific properties. Its incorporation may enhance thermal stability or alter the mechanical properties of the resulting materials.

Analytical Chemistry

5-(Aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can also play a role in analytical methods:

  • Chromatography : It may be used as a standard or reference material in chromatographic techniques for the analysis of complex mixtures. Its distinct chemical profile aids in the identification and quantification of related compounds.

Case Study 1: Anticancer Activity

In a study published by researchers exploring novel kinase inhibitors, derivatives of 5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one were synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated significant inhibition rates compared to control groups (source needed).

Case Study 2: Neuroprotection

Another research project focused on the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The study demonstrated that treatment with the compound reduced cell death and preserved neuronal function (source needed).

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Features Biological/Functional Relevance Reference
5-(Aminomethyl)-1,4,6-trimethyl-pyrazolo[3,4-b]pyridin-3-one 1,4,6-trimethyl; 5-aminomethyl Enhanced solubility via polar aminomethyl group; potential for covalent binding Therapeutic agent (hypothetical)
5-Nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one 5-nitro Electron-withdrawing nitro group; reduced solubility Intermediate for further derivatization
3-Methyl-1,4,6-triaryl-pyrazolo[3,4-b]pyridines 3-methyl; 1,4,6-aryl Aromatic substituents enhance π-π stacking; high fluorescence Fluorescent probes, anticancer agents
5-Arylazinyl-pyrazolo[3,4-b]pyridin-3-ones 5-arylazinyl (e.g., 4-nitrophenyl, 4-chloro) Strong electron-withdrawing groups; high thermal stability Dye synthesis, metal coordination
Chromeno-fused pyrazolo[3,4-b]pyridinones Fused coumarin and thieno[2,3-d]pyrimidine Extended conjugation; intramolecular charge transfer Antimicrobial, anticancer applications

Key Comparisons

Synthetic Accessibility The target compound’s aminomethyl group may require specialized reagents (e.g., protected amines) during synthesis, unlike nitro derivatives () or aryl-substituted analogs (), which are synthesized via straightforward cyclocondensation . Chromeno-fused derivatives () involve multi-step reactions with FeCl3-SiO2 catalysts, yielding 75% efficiency, whereas ionic liquid-based methods () offer eco-friendly advantages .

Physicochemical Properties Solubility: The aminomethyl group in the target compound improves aqueous solubility compared to nitro or aryl-substituted derivatives . Electronic Effects: Nitro and arylazinyl groups () enhance electrophilicity, enabling reactivity in nucleophilic substitutions, whereas methyl groups (target compound) provide steric hindrance .

Biological Activity Antimicrobial Potential: Pyrazolo[3,4-b]pyrazine derivatives () with hydrazide substituents show activity against E. coli and S. aureus, suggesting the target compound’s aminomethyl group could be optimized for similar applications . Fluorescence: Chromeno-fused derivatives () exhibit high fluorescence due to extended conjugation, a property absent in the target compound .

Preparation Methods

Condensation with β-Diketones and β-Ketonitriles

  • Reaction of 5-aminopyrazole with trifluoromethyl-β-diketones in refluxing acetic acid yields regioselective pyrazolo[3,4-b]pyridines.
  • Under solvent-free multicomponent conditions, hydrazine, β-ketonitrile, and β-diketone react to give regioisomeric products.

Reaction with Ethyl 2,4-dioxo-4-phenylbutanoate

  • 5-Aminopyrazole reacts with ethyl 2,4-dioxo-4-phenylbutanoate to form ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.
  • Electron-withdrawing groups on the aryl ring enhance yields by increasing electrophilicity.

Cyclocondensation with α,β-Unsaturated Ketones

  • The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in ionic liquids ([bmim]Br) at 90 °C produces 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines with excellent yields.
  • The mechanism involves Michael addition, cyclization, dehydration, and aromatization steps.
  • Use of ionic liquids offers an environmentally benign alternative to traditional solvents.

Pd-Catalyzed Intramolecular Cyclization

  • β-Halovinyl aldehydes react with 5-aminopyrazoles in the presence of Pd(OAc)2 and phosphine ligands (e.g., xantphos) to afford regioisomeric pyrazolo[3,4-b]pyridines.
  • Solvent-free microwave irradiation enhances yields and reduces reaction times.
  • This method allows for high regioselectivity and potential for pharmacological agent design.

Acid-Catalyzed Condensation with Enaminones

  • Enaminones react with 5-aminopyrazoles in acetic acid to yield pyrazolo[3,4-b]pyridine derivatives.
  • The reaction proceeds through formation of an enaminone intermediate followed by intramolecular cyclization.
  • Structural isomers can be formed depending on the site of cyclization (1-NH or 5-NH2).
  • The products have demonstrated cytotoxic and antitumor activities.

Representative Reaction Scheme (Generalized)

Step Reagents and Conditions Product Type Notes
1 5-Aminopyrazole + β-diketone (e.g., trifluoromethyl-β-diketone) in AcOH reflux Pyrazolo[3,4-b]pyridine derivatives Regioselective formation; solvent-mediated
2 5-Aminopyrazole + β-ketonitrile + hydrazine (solvent-free) Regioisomeric pyrazolo[3,4-b]pyridines Multicomponent reaction; solvent-free
3 5-Aminopyrazole + ethyl 2,4-dioxo-4-phenylbutanoate Substituted pyrazolo[3,4-b]pyridines Electron-withdrawing substituents improve yield
4 5-Aminopyrazole + α,β-unsaturated ketones in [bmim]Br at 90°C Triaryl-substituted pyrazolo[3,4-b]pyridines Ionic liquid medium; environmentally friendly
5 β-Halovinyl aldehydes + 5-aminopyrazole + Pd catalyst + ligand (xantphos) Regioisomeric pyrazolo[3,4-b]pyridines Microwave irradiation enhances yield
6 Enaminone + 5-aminopyrazole in AcOH Pyrazolo[3,4-b]pyridine derivatives Acid-catalyzed condensation; isomer formation possible

Research Findings and Optimization

  • Regioselectivity in pyrazolo[3,4-b]pyridine synthesis can be controlled by reaction conditions, solvent choice, and reagent structure.
  • Microwave-assisted synthesis provides rapid reactions with high yields and can be solvent-free, aligning with green chemistry principles.
  • Ionic liquids as solvents reduce environmental impact and improve reaction efficiency.
  • Catalyst systems such as Pd(OAc)2 with phosphine ligands enable intramolecular cyclizations with high regioselectivity.
  • Structural confirmation of products is typically performed using NMR (1H, 13C, 19F), HMBC, HMQC, and X-ray crystallography techniques.
  • The synthesized compounds show promising biological activities, including cytotoxic and antitumor effects, which underscores the importance of synthetic method development.

This detailed overview emphasizes that the preparation of 5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one relies heavily on the strategic use of 5-aminopyrazole and its reactions with various electrophilic partners under controlled conditions to achieve the desired substitution and ring fusion. The choice of reagents, catalysts, solvents, and reaction conditions plays a critical role in optimizing yield, regioselectivity, and environmental sustainability of the synthetic process.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, and how are reaction conditions optimized?

  • Methodology :

  • Core Synthesis : Utilize a multi-step approach starting with pyrazole-amine precursors. For example, describes refluxing precursors (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) with trifluoroacetic acid (TFA) in toluene under nitrogen. Adjust stoichiometry (1:1 molar ratio) and catalyst loading (e.g., 30 mol% TFA) to optimize yield.
  • Purification : Recrystallize from acetonitrile or toluene to enhance purity, as demonstrated in for analogous pyrazolo-pyridines.
  • Yield Optimization : Monitor reaction progress via TLC () and adjust reflux duration (typically 6–12 hours) to minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR, UV) characterize this compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts in DMSO-d₆ or CDCl₃. For example, pyrazole protons typically appear at δ 7.2–8.3 ppm, while methyl groups resonate at δ 2.1–2.5 ppm ( ).
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretch at ~3110 cm⁻¹) ( ).
  • UV-Vis : Use λ_max in ethanol or DMF to confirm π→π* transitions in the aromatic system ().

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Target Selection : Identify biological targets (e.g., kinases, enzymes) using databases like PDB. highlights docking studies for pyrazolo-pyridines targeting anti-inflammatory pathways.
  • Software Tools : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate docking poses with MD simulations (e.g., 100 ns trajectories).
  • SAR Analysis : Correlate substituent effects (e.g., methyl vs. chloro groups) with predicted binding energies to prioritize synthetic targets.

Q. How to address contradictory data in synthetic yields or spectroscopic results across studies?

  • Methodology :

  • Reaction Condition Audit : Compare solvent polarity (toluene vs. DMF), catalyst type (TFA vs. Lewis acids), and temperature (reflux vs. high-pressure conditions in ). For example, high-pressure metal-free catalysis ( ) may improve yields by accelerating [4+2] cycloadditions.
  • Spectroscopic Replication : Re-run NMR in identical solvents (e.g., DMSO-d₆) and calibrate instruments using TMS. Discrepancies in NH proton shifts (e.g., δ 12.45 ppm in ) may arise from H-bonding differences.

Q. What strategies mitigate byproduct formation during condensation or cyclization steps?

  • Methodology :

  • Byproduct Identification : Use LC-MS or HRMS ( ) to detect impurities. For example, dimerization byproducts may form if stoichiometry deviates.
  • Condition Screening : Test additives (e.g., molecular sieves for water-sensitive steps) or alternative solvents (acetonitrile vs. dichloromethane in ).
  • Temperature Control : Gradual heating (e.g., 80°C → 110°C) during cyclization reduces side reactions ( ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

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